2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a pyrazole moiety
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with various targets, including the human dopamine receptor d2 . These compounds have shown potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cancer cells . They have also been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
N-substituted phthalimide, a similar compound, is known to be neutral and hydrophobic, allowing it to pass through living membranes in vivo .
Result of Action
One isoindoline-1,3-dione derivative has been found to show the most inhibitory effect on the viability of certain cancer cells .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemical Analysis
Cellular Effects
Some isoindoline-1,3-dione derivatives have been found to induce apoptosis and necrosis in certain cell types
Molecular Mechanism
The molecular mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is not well established. It is known that isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Some isoindoline-1,3-dione derivatives have shown anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives include the carbon ammonium method and the urea method. In the carbon ammonium method, phthalic anhydride and ammonium bicarbonate are reacted in a reactor, heated to 200°C, and then rapidly heated to 280-300°C to obtain the product . In the urea method, phthalic anhydride and urea are mixed and reacted in a preheated reactor for 15-20 minutes, followed by crystallization and drying to yield the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different substituted isoindoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione has diverse scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)isoindoline-1,3-dione: Similar structure but with a methyl group on the pyrazole ring.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Contains additional piperidine rings.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoindoline-1,3-dione core with a pyrazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-4-1-2-5-11(10)13(18)16(12)9-8-15-7-3-6-14-15/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJKOBITSBBKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562726 | |
Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121751-71-1 | |
Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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